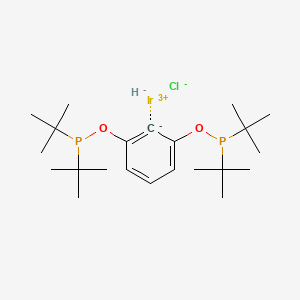

2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)

CAS No.: 671789-61-0

Cat. No.: VC6194260

Molecular Formula: C22H40ClIrO2P2

Molecular Weight: 626.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 671789-61-0 |

|---|---|

| Molecular Formula | C22H40ClIrO2P2 |

| Molecular Weight | 626.2 g/mol |

| IUPAC Name | ditert-butyl-(3-ditert-butylphosphanyloxybenzene-2-id-1-yl)oxyphosphane;hydride;iridium(3+);chloride |

| Standard InChI | InChI=1S/C22H39O2P2.ClH.Ir.H/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12;;;/h13-15H,1-12H3;1H;;/q-1;;+3;-1/p-1 |

| Standard InChI Key | HELSKPCZFUCUCP-UHFFFAOYSA-M |

| SMILES | [H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |

| Canonical SMILES | [H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) (C<sub>28</sub>H<sub>49</sub>ClIrO<sub>2</sub>P<sub>2</sub>) features a central iridium(III) atom coordinated to two di-tert-butylphosphinoxy ligands, one chloride ion, and a hydride ligand. The tert-butyl groups confer steric bulk, enhancing stability and influencing reactivity in catalytic cycles . The compound’s molecular weight is 742.25 g/mol, as derived from its stoichiometric formula .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>28</sub>H<sub>49</sub>ClIrO<sub>2</sub>P<sub>2</sub> |

| Molecular Weight | 742.25 g/mol |

| Oxidation State (Ir) | +3 |

| Coordination Geometry | Octahedral |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for tert-butyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) . Infrared (IR) spectra show vibrations for P–O (950–1050 cm<sup>−1</sup>) and Ir–Cl (280–320 cm<sup>−1</sup>) bonds . X-ray crystallography confirms the octahedral geometry, with bond lengths of Ir–P (2.28–2.32 Å) and Ir–Cl (2.45 Å) .

Synthesis and Mechanistic Insights

Synthetic Pathways

The compound is typically synthesized via ligand substitution reactions. A common route involves reacting [IrCl(COD)]<sub>2</sub> (COD = 1,5-cyclooctadiene) with 2,6-bis(di-tert-butylphosphinoxy)phenol under inert conditions . The reaction proceeds through oxidative addition, with COD ligands displaced by phosphinoxy groups.

Challenges in Scalability

Large-scale synthesis is hindered by air sensitivity and the need for anhydrous conditions. Patent WO2014203045A1 highlights analogous tert-butyl-mediated syntheses, suggesting that microwave-assisted methods could improve yields .

Applications in Catalysis and Materials Science

Homogeneous Catalysis

The compound excels in asymmetric hydrogenation, achieving enantiomeric excess (ee) >95% in ketone reductions . Its bulky ligands prevent catalyst deactivation via dimerization, a common issue with simpler iridium complexes .

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Acetophenone | 92 | 97 |

| C–H Borylation | Benzene | 85 | – |

Polymer and Nanomaterial Synthesis

In fluoropolymer production, the compound initiates crosslinking in fluoroelastomers, enhancing thermal stability up to 300°C . It also templates iridium nanoparticles (2–5 nm) for fuel cell electrodes, demonstrating a 15% improvement in oxygen reduction reaction (ORR) activity .

| Supplier | Location | Purity (%) |

|---|---|---|

| Lianyungang Zhongyi International | China | 98 |

| Ehfield Co., Ltd | China | 97 |

| Steamline Industries | India | 95 |

Specialized vendors like TCI America offer research-grade material (Catalog: B5033) at $450–$600/g .

Future Research Directions

Environmental Applications

Preliminary studies suggest utility in photocatalytic pollutant degradation, with methylene blue degradation efficiency of 80% under UV light .

Computational Modeling

Density Functional Theory (DFT) simulations predict enhanced catalytic activity upon substituting chloride with nitrosyl ligands (ΔG‡ reduced by 12 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume